4-Bromo-2-chloro-5-fluorobenzoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

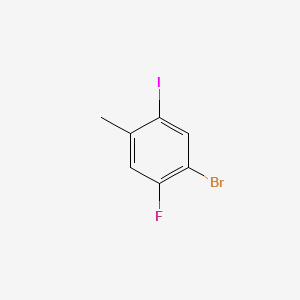

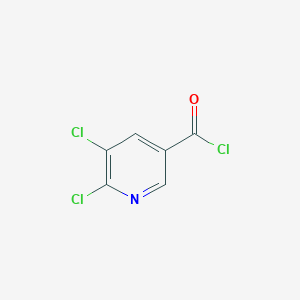

4-Bromo-2-chloro-5-fluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2BrCl2FO and its molecular weight is 271.89 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Regioselective Ortho-lithiation of Chloro and Bromo Substituted Fluoroarenes

The compound 4-Bromo-2-chloro-5-fluorobenzoyl chloride finds application in regioselective ortho-lithiation processes. A study demonstrated that fluoroarenes with chlorine or bromine substituents undergo deprotonation adjacent to a fluorine when treated with specific reagents. This method was shown to produce various chloro and fluoro benzoic acids efficiently (Mongin & Schlosser, 1996).

Reductive Dechlorination by Alcaligenes Denitrificans

Alcaligenes denitrificans NTB-1, a bacterium, can utilize compounds like 4-bromo- and 4-iodobenzoate as carbon and energy sources. This organism employs a hydrolytic dehalogenation process, converting these compounds into hydroxybenzoate. This reaction is a novel type for aerobic organisms, indicating the possible utility of halogenated compounds, such as this compound, in microbial metabolic pathways (van den Tweel, Kok, & de Bont, 1987).

Gas Electron Diffraction and Molecular Structure Analysis

The molecular structures of halogen-substituted benzoic acids, including compounds similar to this compound, have been investigated using gas electron diffraction. This research provided insights into the molecular or conformational behavior of such compounds, useful in understanding their chemical properties and reactions (Johansen, Dahl, & Hagen, 2013).

Electrochemical Fluorination of Aromatic Compounds

This compound can be involved in the electrochemical fluorination of aromatic compounds. Studies have explored the side reactions during the fluorination of halobenzenes, providing valuable information for optimizing fluorination processes in organic synthesis (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Novel Synthesis of 4H-1,4-Benzoxazines

In the field of organic synthesis, this compound-related compounds have been utilized in novel synthesis methods. For instance, the synthesis of 4H-1,4-benzoxazine compounds from related halogenated benzoates demonstrates the compound's utility in creating diverse chemical structures (Kudo, Furuta, & Sato, 1996).

Safety and Hazards

4-Bromo-2-chloro-5-fluorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . Inhalation of its dust, fume, gas, mist, vapors, or spray should be avoided . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this chemical .

作用機序

Target of Action

It’s known that benzoyl chloride compounds often interact with various biological targets, including proteins and enzymes, by acylation .

Mode of Action

4-Bromo-2-chloro-5-fluorobenzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. It can act as an acylating agent, reacting with nucleophiles such as amines or alcohols to form amides or esters, respectively . This reactivity might influence its interaction with biological targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity might be influenced by the pH of the environment . Additionally, it’s known to cause burns of eyes, skin, and mucous membranes , suggesting that it could be hazardous in certain environments or under certain conditions.

特性

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)3(7(10)12)1-6(4)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFUAYKLNRHXJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371216 |

Source

|

| Record name | 4-bromo-2-chloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203302-93-6 |

Source

|

| Record name | 4-Bromo-2-chloro-5-fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203302-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-chloro-5-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)